3-羟基壬酸

描述

Synthesis Analysis

Although the direct synthesis of 3-hydroxynonanoic acid is not detailed in the provided studies, insights into related compounds suggest methodologies that could be adapted. For instance, the biosynthesis of 3-hydroxypropionic acid (3-HP) directly from CO2 in cyanobacteria points to a sustainable approach to producing hydroxy acids (Wang et al., 2016). Similarly, metabolic engineering for the production of medium-chain-length 3-hydroxyalkanoic acids showcases the potential for microbial synthesis routes (Chung et al., 2013).

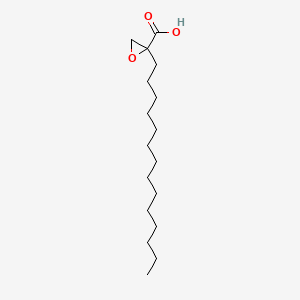

Molecular Structure Analysis

The molecular structure of 3-hydroxynonanoic acid, characterized by a hydroxy group on the third carbon of a nonanoic acid chain, implies specific chemical behaviors and properties. While specific studies on its structure are not presented, the analysis of similar hydroxy acids provides a basis for understanding its reactivity and interactions.

Chemical Reactions and Properties

The synthesis and functionalization of 3-hydroxy acids from ketones and carboxylic acids using lithium naphthalenide demonstrate the chemical versatility of hydroxy acids (Fujita et al., 1978). This method underscores the potential for generating 3-hydroxynonanoic acid through similar synthetic pathways.

Physical Properties Analysis

Understanding the physical properties of 3-hydroxynonanoic acid, such as solubility, melting point, and boiling point, is crucial for its application in industrial processes. Although the studies do not specifically address these properties for 3-hydroxynonanoic acid, the analysis of similar compounds can provide valuable insights into its behavior under different conditions.

Chemical Properties Analysis

The chemical properties of 3-hydroxynonanoic acid, including acidity, reactivity with other compounds, and stability, are pivotal for its utility in synthesis and manufacturing. The exploration of 3-hydroxy acids' reactions with various acidic materials, leading to unsaturated acids and lactones (Fujita et al., 1978), provides a foundational understanding of 3-hydroxynonanoic acid's potential chemical behaviors.

科学研究应用

内毒素的环境标记物:3-羟基酸,包括3-羟基壬酸,是脂多糖的脂肪A部分的组成成分,可能作为内毒素的化学标记物。这种应用在职业和环境健康方面具有重要意义,正如Uhlig等人(2016年)在他们开发的一种用HPLC-MS/MS在环境样品中定量分析这些酸的方法中所强调的(Uhlig et al., 2016)。

癌症研究中的细胞毒活性:Matysiak等人(2019年)合成了3-羟基壬酸的手性衍生物,并研究了它们对癌细胞的细胞毒作用。他们发现一些衍生物,特别是从3-羟基壬酸衍生的羟胺酸,对HeLa细胞表现出显著的细胞毒性(Matysiak et al., 2019)。

工业生物合成:Kang等人(2020年)描述了一个从橄榄油中增加产生ω-羟基壬酸的生物催化系统。这个系统对从ω-羟基壬酸衍生的化学品的工业生物合成非常重要(Kang等人,2020年)。

生物技术中的基因表达控制:Hanko等人(2017年)研究了来自假单胞菌的3-羟基丙酸诱导系统,用于在大肠杆菌和铜杆菌中进行正交基因表达控制,这在合成生物学和生物技术应用中是相关的(Hanko et al., 2017)。

生物电化学系统:Kim等人(2017年)研究了重组肺炎克雷伯菌通过甘油进行3-羟基丙酸的阳极电发酵,为生物转化过程和生物燃料生产提供了见解(Kim et al., 2017)。

基于生物的平台化学品:Jiang等人(2009年)和Kumar等人(2013年)讨论了3-羟基丙酸的生物合成途径和微生物生产,这是合成新型聚合物和其他衍生物的平台化学品(Jiang et al., 2009); (Kumar et al., 2013)。

化学品的光合生产:Wang等人(2016年)展示了直接从CO2在蓝藻中光合生产3-羟基丙酸的可行性(Wang et al., 2016)。

材料科学中的铁电性质:Nakauchi等人(1990年)探讨了从3-羟基壬酸衍生的化合物的向列相和铁电性质,这在材料科学和液晶技术领域具有重要意义(Nakauchi et al., 1990)。

安全和危害

属性

IUPAC Name |

3-hydroxynonanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O3/c1-2-3-4-5-6-8(10)7-9(11)12/h8,10H,2-7H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBUXARJOYUQNTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

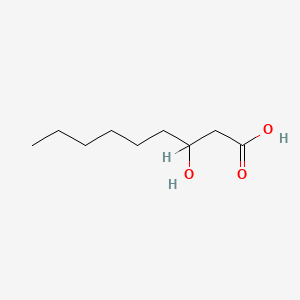

CCCCCCC(CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

120659-39-4 | |

| Record name | Nonanoic acid, 3-hydroxy-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120659-39-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID70955371 | |

| Record name | 3-Hydroxynonanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70955371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (±)-3-Hydroxynonanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031513 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

3-Hydroxynonanoic acid | |

CAS RN |

40165-87-5, 33796-87-1, 88930-09-0 | |

| Record name | 3-Hydroxynonanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40165-87-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxynonanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033796871 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxynonanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70955371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (±)-3-Hydroxynonanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031513 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

61 °C | |

| Record name | (±)-3-Hydroxynonanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031513 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(7-methyl-4-oxo-3-phenyl-6,8-dihydro-5H-pyrido[2,3]thieno[2,4-b]pyrimidin-2-yl)thio]acetic acid methyl ester](/img/structure/B1202328.png)